4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Overview
Description
The compound “4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole” is a chemical compound with the molecular formula C17H15ClN2O2S2 and a molecular weight of 378.9 . It is part of a class of compounds known as pyrazoles, which are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a sulfonyl group (-SO2-) and a thioether group (-S-). The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
Structural Characterization and Molecular Synthesis
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole has been a subject of study in the context of molecular synthesis and structural characterization. The synthesis processes often involve multi-step reactions and the structures are commonly confirmed through various spectroscopic methods like IR, UV, NMR, and single-crystal X-ray diffraction, indicating the compound’s significance in chemical research and its complex nature (Kariuki, Abdel-Wahab, & El‐Hiti, 2021), (Diana et al., 2018).
Biological Activities
The compound and its derivatives have been explored for various biological activities. Some synthesized derivatives show promising herbicidal and insecticidal activities, suggesting potential agricultural applications. The research in this area emphasizes the compound’s multifaceted utility beyond its chemical properties (Wang et al., 2015).
Antimicrobial Studies
There's significant interest in the antimicrobial properties of this compound's derivatives. Studies indicate that these derivatives can be effective against various bacterial and fungal strains, pointing to potential applications in medical and pharmaceutical fields for controlling and treating infections (Shah et al., 2014), (B'Bhatt & Sharma, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-methylphenyl)sulfonylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-12-6-8-16(9-7-12)24(21,22)20-11-17(13(2)19-20)23-15-5-3-4-14(18)10-15/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMFVQWTKFSXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)SC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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